N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Lipophilicity Drug Design Permeability

This compound combines a 2-methylpyrazolo[1,5-a]pyrazine core with an N-(oxan-4-yl)pyrrolidine moiety, delivering a distinct pharmacophore for probing JAK isoform selectivity. Unlike simpler analogs, it offers tailored physicochemical properties (cLogP ~1.3–1.8, TPSA ~58–63 Ų) ideal for CNS-targeted kinase research and hit-to-lead campaigns. Its secondary amine and functionalizable pyrazine ring also make it a versatile intermediate for parallel synthesis libraries. Researchers seeking to map structure-selectivity relationships against established leads like PF-06826647 will benefit from this precisely differentiated scaffold.

Molecular Formula C16H23N5O
Molecular Weight 301.39 g/mol
CAS No. 2640843-66-7
Cat. No. B6470247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
CAS2640843-66-7
Molecular FormulaC16H23N5O
Molecular Weight301.39 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)NC3CCN(C3)C4CCOCC4
InChIInChI=1S/C16H23N5O/c1-12-10-15-16(17-5-7-21(15)19-12)18-13-2-6-20(11-13)14-3-8-22-9-4-14/h5,7,10,13-14H,2-4,6,8-9,11H2,1H3,(H,17,18)
InChIKeyDQPLOCPTKVXYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine (CAS 2640843-66-7): Chemical Class, Core Scaffold, and Procurement Context


N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine (CAS 2640843-66-7) is a heterocyclic small molecule built on a pyrazolo[1,5-a]pyrazine core linked via an amine bridge to an N-(oxan-4-yl)pyrrolidine moiety. The compound belongs to a broader class of pyrazolo[1,5-a]pyrazin-4-yl derivatives claimed as Janus Kinase (JAK) and TYK2 inhibitors in patents assigned to Pfizer Inc. [1][2]. Its structural features—a 2-methyl substituent on the pyrazolo ring and a tetrahydropyran (oxane) group on the pyrrolidine nitrogen—distinguish it from simpler pyrazolo[1,5-a]pyrazin-4-yl analogs and suggest tailored physicochemical properties for kinase-targeted research applications.

Why Generic Pyrazolo[1,5-a]pyrazine Analogs Cannot Replace N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine in Targeted Research


The pyrazolo[1,5-a]pyrazin-4-yl chemotype is a privileged scaffold for JAK family kinase inhibition, but subtle variations in peripheral substituents profoundly alter kinase selectivity profiles, physicochemical properties, and pharmacokinetic behavior [1]. The unsubstituted parent compound 1-(pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine (CAS 1565830-81-0) lacks both the 2-methyl group on the pyrazolo ring and the oxan-4-yl group on the pyrrolidine nitrogen—two features that the target compound incorporates to modulate lipophilicity, hydrogen-bonding capacity, and steric bulk [2]. Simple substitution with a closely related analog—such as one lacking the oxane ring or bearing a different N-alkyl group—can result in divergent target engagement, altered solubility, and unpredictable off-target activity profiles, making informed procurement decisions dependent on precise structural identity rather than scaffold-level similarity alone.

Quantitative Differentiation of N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine Versus In-Class Analogs


Enhanced Lipophilicity (cLogP) via 2-Methyl Substitution on the Pyrazolo[1,5-a]pyrazine Core

The presence of a 2-methyl group on the pyrazolo[1,5-a]pyrazine ring of CAS 2640843-66-7 is expected to increase calculated partition coefficient (cLogP) by approximately +0.5 log units compared to the unsubstituted parent scaffold 1-(pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine (CAS 1565830-81-0), based on fragment-based lipophilicity contributions of aromatic methyl groups in heterocyclic systems . This modification enhances membrane permeability potential, a critical parameter for intracellular kinase target engagement.

Lipophilicity Drug Design Permeability

Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count from Oxan-4-yl Substituent

The oxan-4-yl (tetrahydropyran) substituent on the pyrrolidine nitrogen introduces an additional oxygen atom, increasing the topological polar surface area (TPSA) by approximately 9–10 Ų and adding one hydrogen-bond acceptor relative to compounds bearing a simple N-alkyl pyrrolidine (e.g., N-methyl or N-ethyl analogs). This modification is predicted to improve aqueous solubility and reduce phospholipidosis risk compared to more lipophilic N-substituted analogs [1].

Solubility Polar Surface Area Drug-likeness

Class-Level JAK/TYK2 Kinase Inhibitory Activity: Reference Data from Pyrazolo[1,5-a]pyrazin-4-yl Patent Examples

Pyrazolo[1,5-a]pyrazin-4-yl derivatives, the patent class to which CAS 2640843-66-7 belongs, have been demonstrated as potent TYK2 and JAK kinase inhibitors. In the Pfizer patent US20170240552A1, close structural analogs achieved TYK2 IC50 values as low as 6 nM (Example 19; Tyk2-IN-9) and showed selectivity over other JAK family members . While direct biochemical IC50 data for CAS 2640843-66-7 are not yet publicly available, its structural alignment with the patent Markush claims provides a class-level inference of TYK2/JAK inhibitory potential that distinguishes it from non-pyrazolo[1,5-a]pyrazine kinase inhibitor scaffolds.

JAK Inhibition TYK2 Kinase Selectivity

Structural Differentiation from the Closest Commercial Analog: Absence of Pyrazole-Pyrazine Biaryl Extension

CAS 2640843-66-7 features a direct amine linkage between the pyrazolo[1,5-a]pyrazine core and the pyrrolidine ring, with no additional biaryl or heteroaryl extension at the pyrazine C-6 position. This contrasts with many high-potency patent examples (e.g., Tyk2-IN-9, PF-06826647) that incorporate a pyrazole or other heterocycle at C-6 through a carbon-carbon bond [1]. The absence of this extension reduces molecular weight by approximately 80–120 Da compared to C-6-substituted analogs, resulting in a lower molecular weight (301.4 vs. 383.4 for Tyk2-IN-9) and potentially improved ligand efficiency metrics.

Chemical Structure Comparison Scaffold Diversity Procurement Specification

Recommended Research and Procurement Applications for N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine (CAS 2640843-66-7)


JAK/TYK2 Biochemical Screening and Hit-to-Lead Optimization Programs

Based on class-level evidence that pyrazolo[1,5-a]pyrazin-4-yl derivatives are potent TYK2/JAK inhibitors (IC50 range: 6–81 nM) , CAS 2640843-66-7 is a suitable entry point for biochemical kinase profiling. Its lower molecular weight (301.4 g/mol) and reduced structural complexity relative to advanced leads (e.g., Tyk2-IN-9) provide greater headroom for iterative optimization of potency, selectivity, and ADME properties during hit-to-lead campaigns.

Physicochemical Property Benchmarking for CNS-Permeable Kinase Inhibitor Design

The estimated cLogP (1.3–1.8) and moderate TPSA (~58–63 Ų) position this compound within favorable physicochemical ranges for CNS drug-likeness [1]. Researchers investigating kinase targets with CNS indications (e.g., neuroinflammation) can use this compound as a reference scaffold to benchmark permeability and efflux ratios against more polar or lipophilic analogs.

Selectivity Profiling Against the JAK Kinase Family

The distinct substitution pattern of CAS 2640843-66-7—combining a 2-methyl group on the pyrazolo core with an oxan-4-yl pyrrolidine—offers a unique pharmacophore for probing JAK isoform selectivity . Procurement of this specific compound enables comparison with established JAK inhibitors (e.g., PF-06826647, Tyk2-IN-9) in parallel selectivity panels (JAK1, JAK2, JAK3, TYK2) to map structure-selectivity relationships.

Synthetic Chemistry: Advanced Intermediate for Diversification

The compound contains a secondary amine at the pyrrolidine 3-position and a pyrazine ring amenable to further functionalization. With an accessible molecular weight (~301 g/mol), it serves as an ideal intermediate for parallel synthesis libraries aimed at exploring C-6 or pyrrolidine N-substituent effects on kinase binding and cellular activity [2].

Quote Request

Request a Quote for N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.